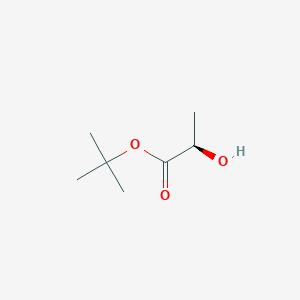

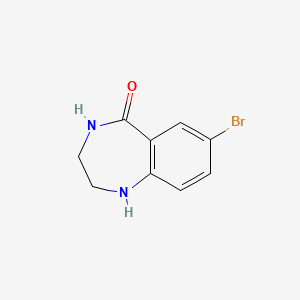

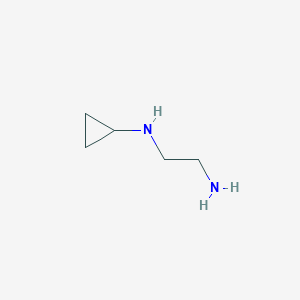

![molecular formula C9H6BrF3N2 B1278543 4-[3-(Trifluorometil)-3H-diazirin-3-il]bromuro de bencilo CAS No. 92367-11-8](/img/structure/B1278543.png)

4-[3-(Trifluorometil)-3H-diazirin-3-il]bromuro de bencilo

Descripción general

Descripción

The compound "4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide" is a chemical of interest due to its potential applications in photoaffinity labeling, a technique used to study molecular interactions within biological systems. This compound contains a diazirine group, which is known for its ability to form covalent bonds with nearby molecules upon irradiation with UV light, thus allowing for the identification of interacting partners in biological complexes.

Synthesis Analysis

The synthesis of related diazirine-containing compounds has been reported in the literature. For instance, a modified nucleotide derivative containing a diazirine group for photoaffinity labeling was synthesized using a phosphoramidite approach . This process involved the incorporation of an aryl(trifluoromethyl)diazirinyl group into oligodeoxyribonucleotides, demonstrating the feasibility of introducing diazirine moieties into complex molecules for biological applications. Although the exact synthesis of "4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide" is not detailed, the methodologies described could potentially be adapted for its production.

Molecular Structure Analysis

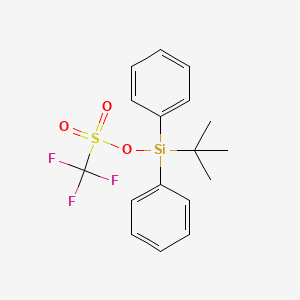

The molecular structure of diazirine-containing compounds is characterized by the presence of a three-membered diazirine ring, which is highly reactive under UV irradiation. This reactivity is due to the strained nature of the ring and the presence of the electronegative trifluoromethyl group, which can stabilize the carbene intermediate formed upon photolysis . The molecular structure is crucial for the compound's ability to act as a photoaffinity label, as it determines the reactivity and specificity of the molecule when binding to target biomolecules.

Chemical Reactions Analysis

Diazirine groups are known to undergo photo-induced reactions, leading to the formation of highly reactive carbene species that can insert into C-H, N-H, and O-H bonds of nearby molecules . This property is exploited in photoaffinity labeling to covalently attach the diazirine-containing compound to a target molecule upon UV irradiation. The efficiency of photomodification with diazirine groups has been shown to be independent of the oligonucleotide sequence, indicating a broad utility for this approach in studying various biomolecular interactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide" are not provided, compounds with similar structures exhibit notable characteristics. The trifluoromethyl group imparts a degree of lipophilicity, potentially affecting the compound's solubility and distribution in biological systems . The diazirine ring's reactivity under UV light is a key chemical property that enables its use in photoaffinity labeling. The stability of the compound under different conditions, such as temperature and pH, would also be important for its practical application in biological experiments.

Aplicaciones Científicas De Investigación

Etiquetado de fotoafinidad

El compuesto se utiliza en el etiquetado de fotoafinidad, una herramienta poderosa en la biología química para dilucidar las interacciones entre compuestos bioactivos de bajo peso molecular y biomoléculas . El compuesto contiene dos grupos fotoreactivos, lo que lo convierte en una herramienta atractiva para el análisis integral de las interacciones ligando-biomolécula .

Síntesis de compuestos fotoreactivos

El compuesto se utiliza en la síntesis de otros compuestos fotoreactivos. Por ejemplo, se ha utilizado en la síntesis de 2,3-Bis(4-(3-(trifluorometil)-3H-diazirin-3-il)fenil)oxirano .

Bloque de construcción en la síntesis orgánica

“4-[3-(Trifluorometil)-3H-diazirin-3-il]bromuro de bencilo” es un bloque de construcción útil en la síntesis orgánica . Se puede utilizar para producir una variedad de otros compuestos.

Síntesis de compuestos antivirales

Se utiliza en la síntesis de 1-(Bencil sustituido)-2-sustituido-5,6-diclorobenzimidazoles, que han mostrado actividades antivirales .

Inhibidores de la polimerasa NS5B del virus de la hepatitis C

El compuesto también se utiliza para preparar 2-[(4-diarilmetoxil)fenil]bencimidazoles, que son potentes inhibidores de la polimerasa NS5B del virus de la hepatitis C .

Producción de p-trifluorometilbencil fenil sulfuro

“4-(Trifluorometil)bromuro de bencilo” se puede utilizar para producir p-trifluorometilbencil fenil sulfuro .

Safety and Hazards

The compound is classified as dangerous. It causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include not breathing the dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .

Propiedades

IUPAC Name |

3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2/c10-5-6-1-3-7(4-2-6)8(14-15-8)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFUQXOZHPIAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445488 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92367-11-8 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide contribute to bioadhesion?

A1: 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide acts as a photoreactive crosslinker when incorporated into bioadhesive hydrogels. This molecule contains a diazirine group, which is a carbene precursor. Upon exposure to low-power UV light, the diazirine group is activated and forms covalent bonds with surrounding molecules. When conjugated to the surface amine groups of poly amido amine (PAMAM) dendrimers, UV irradiation of the resulting PAMAM-g-diazirine leads to the formation of covalent crosslinks with hydrated tissues. [] This covalent bonding at the tissue/bioadhesive interface is responsible for the strong adhesive and mechanical strength of the hydrogel, even in a highly hydrated environment. []

Q2: What are the advantages of using this compound in bioadhesive formulations?

A2: This specific diazirine derivative offers several benefits:

- Controllable Properties: The mechanical properties and adhesion strength of the hydrogel can be finely tuned by adjusting the degree of diazirine grafting, hydrogel concentration, and UV dose intensity. [] This allows for customization based on the specific tissue being targeted.

- Efficient Crosslinking: The crosslinking reaction is triggered by low-power UV activation, eliminating the need for potentially toxic free-radical initiators. []

- Biocompatibility: Initial studies show low in vitro cytotoxicity of the formulation, making it promising for potential clinical applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

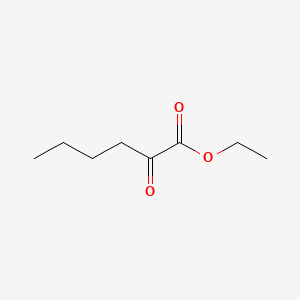

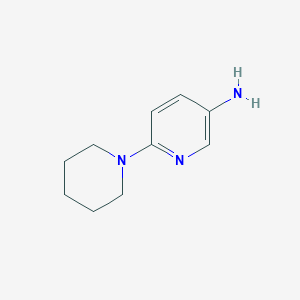

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)